

Application Notes and Protocols for the Total Synthesis of Teuvincenone B

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the first total synthesis of (\pm) -**Teuvincenone B**, a 17(15 \rightarrow 16)-abeo-abietane diterpenoid.

Teuvincenone B, first isolated from Teucrium polium, has demonstrated potential antioxidant and antitumor activities, making its synthetic accessibility a topic of significant interest.[1][2] However, its scarcity from natural sources (less than 1 mg/kg from dried plants) necessitates robust synthetic routes for further biological investigation.[1]

The methodology outlined below is based on the convergent synthesis reported by Zhou, J.-X., et al. (2023), which accomplishes the construction of the complex 6/6/6/5 tetracyclic ring system in 11 steps.[1][3]

Synthetic Strategy and Logic

The core challenge in synthesizing **Teuvincenone B** lies in its highly oxidized and fully substituted aromatic C ring, along with the characteristic dihydrofuran D ring.[1] The reported strategy addresses this by assembling the A/B/C tricyclic core first, followed by the late-stage construction of the D ring.

A key aspect of the synthesis is the carefully planned sequence of oxidation events (C6/11/14 \rightarrow C7 \rightarrow C12 \rightarrow C17) to install the necessary oxygenated functionalities.[1][3] The synthesis features several key transformations:

Methodological & Application

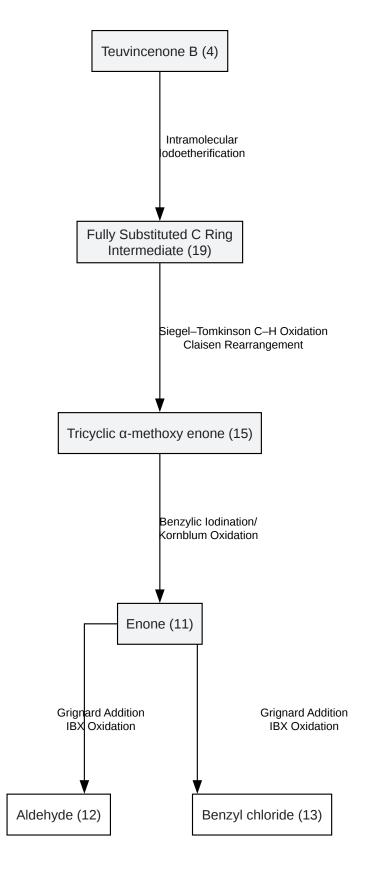




- Gram-scale assembly of the A/B/C ring system.[1]
- Siegel–Tomkinson C–H oxidation and a Claisen rearrangement to install substituents on the C ring.[1]
- Intramolecular iodoetherification to construct the crucial dihydrofuran D ring.[1][3]

The retrosynthetic analysis of **Teuvincenone B** is depicted below, illustrating the disconnection approach to the key building blocks.



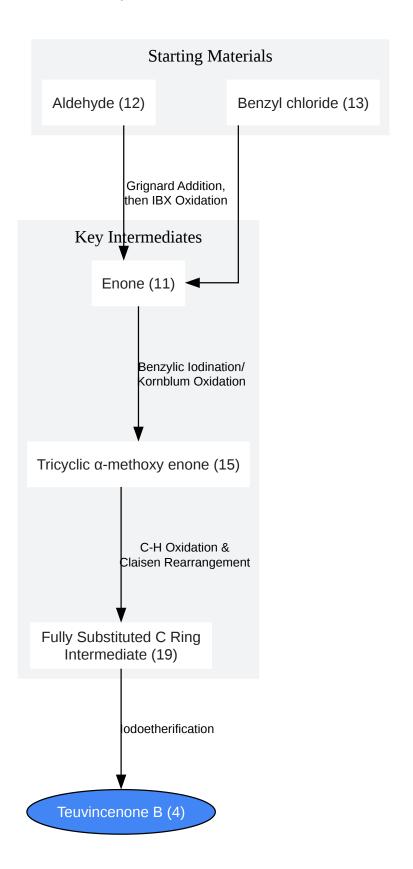


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Caption: Retrosynthetic analysis of (±)-**Teuvincenone B**.



The forward synthesis workflow, from starting materials to the final product, highlights the progression of intermediates and key transformations.





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Caption: Forward synthesis workflow for (±)-Teuvincenone B.

Quantitative Data Summary

The following table summarizes the step-by-step yields for the synthesis of key intermediates and the final product, (\pm) -**Teuvincenone B**.

Step	Transformatio n	Starting Material	Product	Yield (%)
1-2	Grignard Addition & IBX Oxidation	12 + 13	Enone 11	84% (2 steps)
3-5	Friedel-Crafts, lodination, Kornblum Oxidation	Enone 11	Intermediate 15	67% (3 steps)
6-8	C-H Oxidation, Allylation, Claisen Rearrangement	Intermediate 15	Intermediate 19	45% (3 steps)
9-11	Iodoetherification , Elimination, Oxidation	Intermediate 19	Teuvincenone B (4)	18% (3 steps)
Overall	Total Synthesis	12 + 13	Teuvincenone B (4)	~2.3%

Yields are as reported by Zhou, J.-X., et al. (2023).

Experimental Protocols: Key Reactions

Detailed experimental procedures for the pivotal steps in the synthesis of (±)-**Teuvincenone B** are provided below. These protocols are adapted from the supporting information of the primary literature.[4]



- 1. Synthesis of Tricyclic Enone (11)
- Reaction: Grignard addition of benzyl chloride 13 to aldehyde 12, followed by oxidation.
- Procedure:
 - To a solution of benzyl chloride 13 (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add magnesium turnings (1.1 eq). Stir the mixture until the magnesium is consumed.
 - Cool the resulting Grignard reagent solution to 0 °C and add a solution of aldehyde 12 (1.2 eq) in anhydrous THF dropwise.
 - Allow the reaction to warm to room temperature and stir for 2 hours.
 - Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
 - Dissolve the crude alcohol in DMSO. Add IBX (1.5 eq) in one portion.
 - Stir the mixture at room temperature for 12 hours.
 - Dilute the reaction with water and extract with ethyl acetate (3 x 50 mL).
 - Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
 - Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford enone 11.
- 2. Synthesis of the Fully Substituted C-Ring Intermediate (19)
- Reaction: Siegel–Tomkinson C–H oxidation, O-allylation, and Claisen rearrangement.
- Procedure:



- To a solution of tricyclic α-methoxy enone 15 (1.0 eq) in a mixture of CH₂Cl₂ and pyridine at -40 °C, add a pre-mixed solution of PhI(OAc)₂ (1.5 eq) and Ac₂O (3.0 eq) dropwise.
- Stir the reaction at -40 °C for 4 hours. Quench with saturated aqueous Na₂S₂O₃ solution.
- Extract with CH₂Cl₂, dry over Na₂SO₄, concentrate, and purify to yield the C12hydroxylated intermediate.
- To a solution of the C12-hydroxylated intermediate (1.0 eq) in acetone, add K₂CO₃ (3.0 eq) and allyl bromide (1.5 eq).
- Heat the mixture to reflux and stir for 6 hours.
- Cool to room temperature, filter, and concentrate the filtrate.
- Dissolve the crude O-allyl ether in N,N-diethylaniline and heat to 210 °C in a sealed tube for 12 hours to effect the Claisen rearrangement.
- Cool the reaction mixture, dilute with ethyl acetate, and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to afford intermediate 19.
- 3. Construction of the D-Ring via Iodoetherification and Final Steps
- Reaction: Intramolecular iodoetherification to form the tetracyclic core.
- Procedure:
 - Dissolve intermediate 19 (1.0 eq) in CH₂Cl₂ at 0 °C.
 - Add NaHCO₃ (3.0 eq) followed by I₂ (2.0 eq) in portions.
 - Stir the mixture at room temperature for 24 hours in the dark.
 - Quench the reaction with saturated aqueous Na₂S₂O₃ solution.



- Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.
- The crude iodinated tetracycle is then subjected to elimination using DBU (1.5 eq) in THF at room temperature for 3 hours.
- After purification, the resulting alkene is oxidized using m-CPBA (2.0 eq) in CH₂Cl₂ at 0 °C to room temperature over 5 hours.
- Purify the final product by flash column chromatography to yield (±)-Teuvincenone B (4).

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction times are based on published literature and may vary.

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